1-(cyclopropanesulfonyl)pyrrolidine
Description
1-(Cyclopropanesulfonyl)pyrrolidine is a compound that features a pyrrolidine ring substituted with a cyclopropanesulfonyl group. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is a core structure in many biologically active molecules and pharmaceuticals . The addition of a cyclopropanesulfonyl group can significantly alter the chemical and biological properties of the pyrrolidine ring, making 1-(cyclopropanesulfonyl)pyrrolidine a compound of interest in various fields of research.
Properties
IUPAC Name |
1-cyclopropylsulfonylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c9-11(10,7-3-4-7)8-5-1-2-6-8/h7H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPJLHFUSKYLND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301296144 | |
| Record name | 1-(Cyclopropylsulfonyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301296144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146475-52-7 | |
| Record name | 1-(Cyclopropylsulfonyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146475-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Cyclopropylsulfonyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301296144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclopropanesulfonyl)pyrrolidine typically involves the reaction of pyrrolidine with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for 1-(cyclopropanesulfonyl)pyrrolidine are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropanesulfonyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding pyrrolidine derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced pyrrolidine compounds, and various substituted pyrrolidine derivatives .
Scientific Research Applications
1-(Cyclopropanesulfonyl)pyrrolidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(cyclopropanesulfonyl)pyrrolidine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors. Docking studies suggest that the compound may bind to protein pockets, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound, widely used in organic synthesis and drug discovery.
Pyrrolidine-2,5-dione: A versatile scaffold with various biological activities.
Pyrrolopyrazine derivatives: Known for their synthetic approaches and biological activities.
Uniqueness
1-(Cyclopropanesulfonyl)pyrrolidine is unique due to the presence of the cyclopropanesulfonyl group, which imparts distinct chemical and biological properties compared to other pyrrolidine derivatives.
Biological Activity
1-(cyclopropanesulfonyl)pyrrolidine (CAS No. 146475-52-7) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of 1-(cyclopropanesulfonyl)pyrrolidine
1-(cyclopropanesulfonyl)pyrrolidine is characterized by the presence of a cyclopropanesulfonyl group attached to a pyrrolidine ring. This structural feature is believed to influence its interaction with biological targets, potentially leading to therapeutic applications.
The biological activity of 1-(cyclopropanesulfonyl)pyrrolidine is primarily attributed to its ability to modulate specific biochemical pathways:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in cancer cell proliferation, suggesting that 1-(cyclopropanesulfonyl)pyrrolidine may exhibit similar properties.
- Induction of Apoptosis : Research indicates that compounds with similar structures can induce apoptosis in cancer cells, which may also be a mechanism through which 1-(cyclopropanesulfonyl)pyrrolidine exerts its effects.
Biological Activity Data
The following table summarizes the biological activities and effects observed in various studies involving 1-(cyclopropanesulfonyl)pyrrolidine and related compounds:
Case Study 1: Cancer Cell Line Studies
In vitro studies have demonstrated that 1-(cyclopropanesulfonyl)pyrrolidine exhibits potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound was shown to induce apoptosis through the activation of caspase pathways, leading to cell death .
Case Study 2: Mechanistic Insights
Research exploring the mechanistic pathways indicated that the cyclopropanesulfonyl moiety plays a critical role in the compound's interaction with target proteins. It is hypothesized that this group facilitates binding to active sites on enzymes, thereby inhibiting their function and contributing to the observed biological effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
